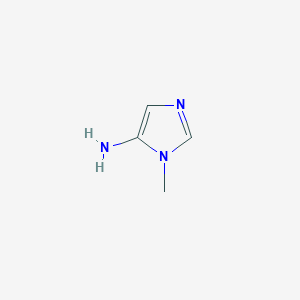
1-metil-1H-imidazol-5-amina
Descripción general
Descripción
1-Methyl-1H-imidazol-5-amine belongs to the class of organic compounds known as N-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . A practical synthetic route to an important pharmaceutical intermediate 1-methyl-4-phenyl-1H-imidazol-2-amine, via a three-step sequence involving cyclization, hydrolysis, and methylation, has been reported .Molecular Structure Analysis
The molecular formula of 1-methyl-1H-imidazol-5-amine is C4H7N3 . The structure of imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Aplicaciones Científicas De Investigación
Productos farmacéuticos: Agentes antimicrobianos
La 1-metil-1H-imidazol-5-amina sirve como una estructura central en la síntesis de varios agentes antimicrobianos. Se ha demostrado que sus derivados exhiben un amplio espectro de actividades antibacterianas y antifúngicas. El anillo de imidazol, un componente crítico de este compuesto, está presente en muchas moléculas farmacológicamente activas, incluyendo metronidazol y clotrimazol, que se usan ampliamente para tratar infecciones .
Agricultura: Pesticidas
En el sector agrícola, los derivados del imidazol se emplean como pesticidas. Funcionan interrumpiendo los procesos metabólicos normales de las plagas, controlando eficazmente las infestaciones en los cultivos. La versatilidad de la this compound permite el desarrollo de varios pesticidas con acciones específicas contra una gama de plagas agrícolas .
Ciencia de materiales: Inhibidores de la corrosión
Este compuesto también se investiga por su potencial como inhibidor de la corrosión. La parte del imidazol puede unirse a las superficies metálicas, formando una capa protectora que evita la oxidación y la corrosión. Esta aplicación es particularmente valiosa en industrias donde la longevidad del metal es crítica .
Síntesis química: Bloque de construcción
La this compound es un bloque de construcción versátil en la síntesis orgánica. Puede someterse a varias reacciones químicas para producir una amplia gama de derivados del imidazol. Estos derivados se utilizan entonces para sintetizar moléculas más complejas para diferentes aplicaciones científicas, incluyendo la química medicinal y la ciencia de materiales .
Investigación biomédica: Agentes de diagnóstico
Los derivados del imidazol, sintetizados usando this compound, se exploran como agentes de diagnóstico en la investigación biomédica. Se pueden diseñar para unirse a objetivos biológicos específicos, ayudando en la visualización y el diagnóstico de enfermedades como el cáncer y las enfermedades infecciosas .
Desarrollo de medicamentos: Actividad antituberculosa
El compuesto ha mostrado promesa en el desarrollo de medicamentos antituberculosos. Los derivados de la this compound se han evaluado por su actividad contra Mycobacterium tuberculosis, ofreciendo posibles nuevos tratamientos para esta desafiante enfermedad infecciosa .
Mecanismo De Acción
Target of Action
1-Methyl-1H-imidazol-5-amine is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules Imidazole derivatives are known to interact with a variety of targets, including myoglobin and sensor protein fixl .
Mode of Action
For instance, some imidazole derivatives can block signal reception at certain receptor sites, leading to reduced transcription of specific genes .
Biochemical Pathways
Imidazole is a key component in the biosynthesis of histidine and purines . It is involved in the formation of the imidazole moieties of these molecules.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which may influence the bioavailability of 1-methyl-1H-imidazol-5-amine.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The action of 1-methyl-1H-imidazol-5-amine may be influenced by various environmental factors. For instance, the reaction conditions can affect the synthesis of imidazole derivatives . Additionally, safety data suggests that this compound should be handled in a well-ventilated area , indicating that the compound’s action, efficacy, and stability may be influenced by environmental conditions such as ventilation.
Direcciones Futuras
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Propiedades
IUPAC Name |
3-methylimidazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-7-3-6-2-4(7)5/h2-3H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYQSWDQLDFSSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559267 | |
| Record name | 1-Methyl-1H-imidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66787-75-5 | |
| Record name | 1-Methyl-1H-imidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1-methylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1315706.png)



